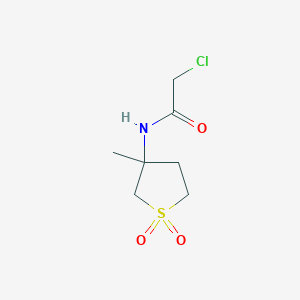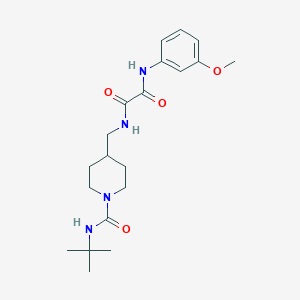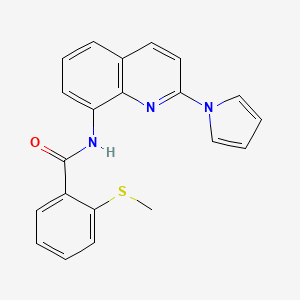
2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” is a chemical compound with the molecular formula C6H10ClNO3S. It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as GIRK channel activators . Another study reported the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” can be determined using various techniques. For instance, its density, melting point, and boiling point can be determined .科学的研究の応用
Photovoltaic Efficiency and Ligand-Protein Interactions
- The compounds similar to 2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, have been synthesized and studied for their vibrational spectra and electronic properties. They demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, their non-linear optical activity and various possible intramolecular interactions have been explored through Natural bond orbital analysis. These compounds also exhibit binding interactions with Cyclooxygenase 1 (COX1), as shown by molecular docking studies (Mary et al., 2020).
Comparative Metabolism in Herbicides
- Acetochlor, a herbicide structurally related to 2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide, has been studied to understand its metabolism in human and rat liver microsomes. The study revealed differences in the metabolism of acetochlor and similar herbicides between human and rat liver microsomes, involving complex metabolic activation pathways. This research provides insights into the metabolic pathways of chloroacetamide herbicides and their possible effects on human health (Coleman et al., 2000).
Intramolecular Cyclization for Synthetic Applications
- The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with certain compounds led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. This reaction has been utilized for the synthesis of pyridin-2(1H)-ones, indicating the potential of these reactions in creating diverse organic compounds with specific chemical properties (Savchenko et al., 2020).
Environmental Impact and Herbicide Activity
- Studies have also focused on the environmental distribution and herbicidal activity of acetochlor. The presence of this compound in the hydrologic system and its effects on agricultural crops have been documented, providing insights into the environmental impact and efficacy of chloroacetamide-based herbicides (Kolpin et al., 1996).
Biochemical Studies and Hydrolysis
- Research has been conducted on the biochemical properties of related compounds, such as acetamiprid, a neonicotinoid insecticide. Studies on bacterial strains capable of hydrolyzing acetamiprid offer insights into potential biodegradation pathways for these chemicals in the environment (Tang et al., 2012).
将来の方向性
The future directions for research on “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” could include further exploration of its potential as a GIRK channel activator , as well as its potential for other biological activities. Further studies could also explore the synthesis of new derivatives and their potential therapeutic applications .
特性
IUPAC Name |
2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-7(9-6(10)4-8)2-3-13(11,12)5-7/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVOZWDRNWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B2663080.png)


![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)
![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)



![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
